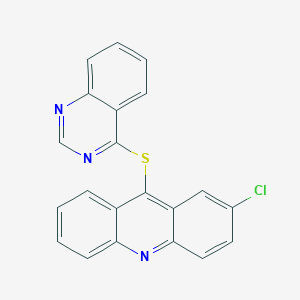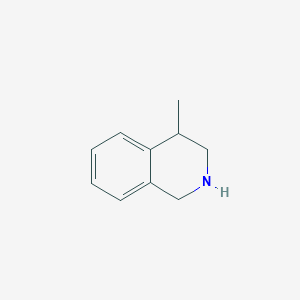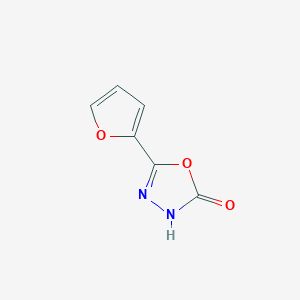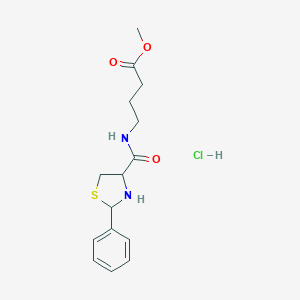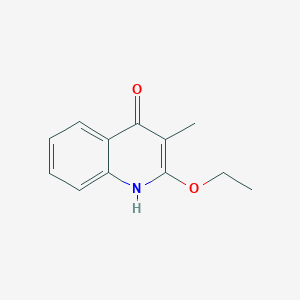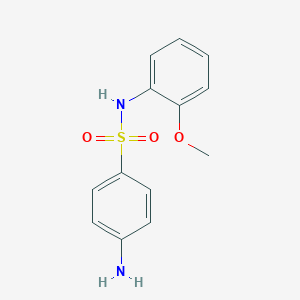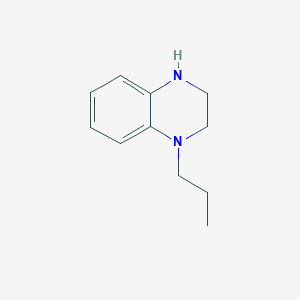
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has gained significant attention in the field of neuroscience research. PTHQ is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological and pathological processes, including memory formation, synaptic plasticity, and neurodegenerative diseases. Therefore, PTHQ has been investigated as a potential tool to study the role of the NMDA receptor in these processes.
Mecanismo De Acción
1-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a non-competitive antagonist of the NMDA receptor. This means that 1-Propyl-1,2,3,4-tetrahydroquinoxaline binds to a site on the receptor that is distinct from the glutamate binding site and inhibits the activity of the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of calcium influx into neurons. Therefore, the inhibition of the NMDA receptor by 1-Propyl-1,2,3,4-tetrahydroquinoxaline can lead to a decrease in calcium influx and subsequent downstream effects on neuronal function.
Efectos Bioquímicos Y Fisiológicos
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have various biochemical and physiological effects on the brain. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been shown to decrease the release of neurotransmitters, such as glutamate and acetylcholine. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propyl-1,2,3,4-tetrahydroquinoxaline has several advantages and limitations for lab experiments. One advantage is that 1-Propyl-1,2,3,4-tetrahydroquinoxaline is a specific and potent antagonist of the NMDA receptor, which allows for the selective inhibition of this receptor. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have minimal toxicity and side effects in animal models. However, one limitation of 1-Propyl-1,2,3,4-tetrahydroquinoxaline is that it has poor solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has a relatively short half-life in vivo, which can limit its duration of action.
Direcciones Futuras
There are several future directions for the use of 1-Propyl-1,2,3,4-tetrahydroquinoxaline in scientific research. One direction is to investigate the role of the NMDA receptor in other physiological and pathological processes, such as pain perception and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline could be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the delivery of 1-Propyl-1,2,3,4-tetrahydroquinoxaline could improve its bioavailability and duration of action in vivo.
Métodos De Síntesis
The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline and propionaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which involves the formation of an iminium ion intermediate. The resulting 1-Propyl-1,2,3,4-tetrahydroquinoxaline product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used to study the role of the NMDA receptor in memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been used to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
103639-83-4 |
|---|---|
Nombre del producto |
1-Propyl-1,2,3,4-tetrahydroquinoxaline |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
SMILES canónico |
CCCN1CCNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
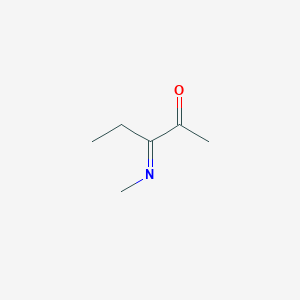
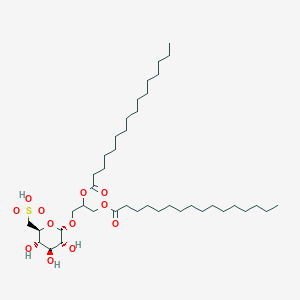
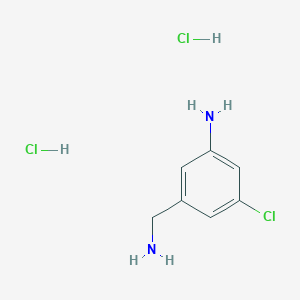
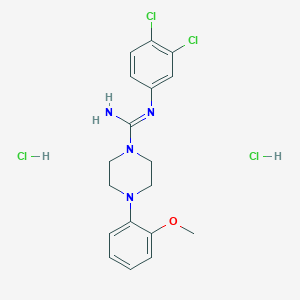
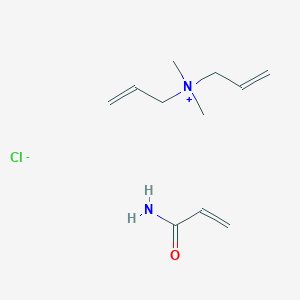
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
